5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(2-chloroanilino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-10-5-6-13-14(9-10)26-8-7-25-13/h1-6,9,15-16,20-23H,7-8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQXPGKNGYCZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3C(NNN3)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the coupling of 2-chlorophenylamine with 1H-1,2,3-triazole-4-carboxylic acid derivatives. The benzodioxin moiety is integrated through a series of chemical reactions that may include cyclization and functional group modifications. Specific synthetic routes can vary based on desired purity and yield.
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Bacillus subtilis | 10 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These results indicate that the compound possesses moderate to high antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties against common pathogens such as Candida albicans and Aspergillus niger. The antifungal activity is measured similarly through MIC testing.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 30 μg/mL |
| Aspergillus niger | 35 μg/mL |
The results suggest that the compound could be a potential candidate for antifungal therapies .
The mechanism by which this triazole derivative exhibits its biological activity is believed to involve the inhibition of key enzymes in bacterial and fungal cell walls. Specifically, it may interfere with the biosynthesis of ergosterol in fungi and peptidoglycan in bacteria, leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study on Staphylococcus aureus : In a controlled laboratory setting, the compound was administered to cultures of Staphylococcus aureus. Results indicated a significant reduction in bacterial load after 24 hours of exposure at concentrations as low as 15 μg/mL.
- In Vivo Studies : Animal models treated with this compound showed reduced infection rates and improved survival when infected with pathogenic strains of E. coli and S. aureus .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). Growth inhibition percentages were reported to be above 70% in several cases .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways and disrupting cell cycle progression. Molecular docking studies suggest that it may inhibit key enzymes involved in tumor growth .
Antimicrobial Properties
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria in vitro, indicating a broad-spectrum antimicrobial potential .
Therapeutic Applications
Given its diverse biological activities, 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide could be developed for several therapeutic applications:
- Cancer Treatment : As a lead compound in developing new anticancer drugs.
- Infection Control : Potential use as an antibiotic or antifungal agent.
- Inflammatory Disorders : Preliminary data suggest anti-inflammatory effects that warrant further investigation.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 2-chlorophenyl substituent serves as a site for nucleophilic substitution. Under basic conditions (e.g., KOH/EtOH), this group participates in alkylation or acylation reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride forms the corresponding acetamide.
Key Conditions :
| Reaction Type | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Alkylation | Ethanol | 60–80°C | None | 65–78% |
| Acylation | DCM | 0–25°C | Pyridine | 82–90% |
These modifications enhance solubility or alter biological activity .
Electrophilic Aromatic Substitution
The benzodioxin ring undergoes electrophilic substitution, particularly at the 5-position due to electron-donating oxygen atoms. Common reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups.
-
Halogenation : Bromine in acetic acid adds Br at activated positions.
Example :
Triazole Ring Functionalization
The 1,2,3-triazole core participates in:
-
Coordination Chemistry : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, forming complexes with potential catalytic applications.
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Click Chemistry : Reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked hybrids .
Notable Reaction :
Carboxamide Hydrolysis
The carboxamide group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl yields carboxylic acid.
-
Basic Hydrolysis : NaOH/EtOH produces carboxylate salts.
Conditions and Outcomes :
| Hydrolysis Type | Reagent | Product | Application |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Carboxylic acid | Further esterification |
| Basic | 2M NaOH, 70°C | Sodium carboxylate | Water-soluble derivatives |
This reaction is critical for modifying pharmacokinetic properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the chlorophenyl group:
Optimized Parameters :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
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Solvent: Dioxane/H₂O (4:1)
Reductive Amination
The primary amine reacts with aldehydes/ketones under reducing conditions (e.g., NaBH₃CN) to form secondary amines:
Comparative Analysis with Structural Analogs
| Compound Modification | Reactivity Trend | Biological Impact |
|---|---|---|
| 4-Chlorophenyl vs. 2-Chlorophenyl | Faster electrophilic substitution at para position | Altered target affinity |
| Benzodioxin vs. Benzene | Enhanced electron density | Improved metabolic stability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the triazole ring or the benzodioxin system. Below is a comparative analysis:
Key Findings
Sulfonamide derivatives (e.g., compound 3 in ) exhibit broad-spectrum antibacterial activity but lack the triazole-mediated hydrogen-bonding interactions critical for enzyme inhibition .
Benzodioxin Role :
- Benzodioxin-containing compounds universally demonstrate bioactivity, but the attached functional groups dictate specificity. For example:
- Acetic acid derivatives () are anti-inflammatory via cyclooxygenase (COX) inhibition.
- Triazole-carboxamides (target compound) may target α-glucosidase or cholinesterases due to the triazole’s nucleophilic character .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Ugi-azide or Huisgen cycloaddition reactions, similar to analogues in and . However, the chlorophenyl substituent may require specialized coupling agents, reducing yield compared to fluorophenyl derivatives .
Pharmacokinetic Profiles :
- Biphenyl-sulfonamide derivatives () exhibit higher molecular weights (>500 Da), limiting blood-brain barrier penetration. The target compound’s smaller size (~400 Da) and triazole ring could improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
